2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-(4-chloro-2-fluorophenyl)acetamide
Overview
Description
2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-(4-chloro-2-fluorophenyl)acetamide is a complex organic compound that belongs to the class of benzimidazoquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a benzimidazoquinazoline core and a substituted acetamide group, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-(4-chloro-2-fluorophenyl)acetamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-arylbenzoimidazoles with appropriate reagents to form the benzimidazoquinazoline core .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced catalytic systems and controlled reaction environments to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-(4-chloro-2-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can modify the functional groups, such as converting nitro groups to amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-(4-chloro-2-fluorophenyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-(4-chloro-2-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Similar Compounds
Benzimidazo[1,2-c]quinazolin-6-ylthio derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activity and chemical properties.
Benzimidazo[2,1-a]isoquinolin-6(5H)-ones: These compounds have a different core structure but exhibit similar reactivity and applications.
Uniqueness
The uniqueness of 2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-(4-chloro-2-fluorophenyl)acetamide lies in its specific combination of functional groups and its potential for diverse biological activities. This makes it a valuable compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-(4-chloro-2-fluorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClFN4OS/c23-13-9-10-17(15(24)11-13)25-20(29)12-30-22-27-16-6-2-1-5-14(16)21-26-18-7-3-4-8-19(18)28(21)22/h1-11H,12H2,(H,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPAZCBFBDOERCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N3C(=N2)SCC(=O)NC5=C(C=C(C=C5)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClFN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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